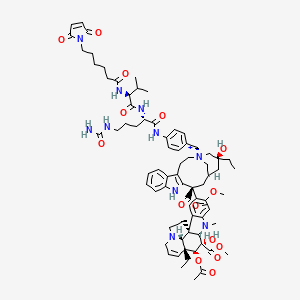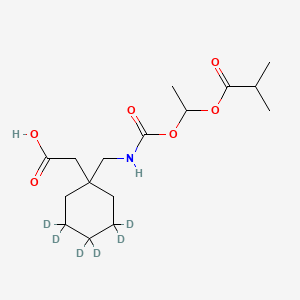
AR antagonist 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AR antagonist 2 is a second-generation androgen receptor antagonist. Androgen receptor antagonists are compounds that inhibit the action of androgens, which are male sex hormones. These antagonists are primarily used in the treatment of prostate cancer, a hormone-dependent malignancy. The development of second-generation androgen receptor antagonists, such as this compound, has significantly improved the survival rates of patients with prostate cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AR antagonist 2 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the consistency and safety of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
AR antagonist 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying degrees of activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Major Products
The major products formed from these reactions include various derivatives of this compound, which may exhibit different pharmacological properties. These derivatives are often studied to identify compounds with improved efficacy and reduced side effects .
Wissenschaftliche Forschungsanwendungen
AR antagonist 2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the structure-activity relationship of androgen receptor antagonists.
Biology: Investigated for its effects on androgen receptor signaling pathways and its potential to inhibit the growth of prostate cancer cells.
Medicine: Clinically used to treat prostate cancer, particularly in cases where the disease has become resistant to first-generation androgen receptor antagonists.
Industry: Employed in the development of new therapeutic agents and in the study of drug resistance mechanisms.
Wirkmechanismus
AR antagonist 2 exerts its effects by binding to the androgen receptor, thereby preventing the activation of androgen-responsive genes. This inhibition disrupts the androgen receptor signaling pathway, which is crucial for the growth and survival of prostate cancer cells. The compound’s molecular targets include the ligand-binding domain of the androgen receptor, and its action involves blocking the receptor’s interaction with androgens .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Enzalutamide: A second-generation androgen receptor antagonist with a similar mechanism of action.
Apalutamide: Another second-generation antagonist used in the treatment of prostate cancer.
Darolutamide: Known for its unique structure and reduced central nervous system side effects compared to other antagonists.
Uniqueness
AR antagonist 2 is unique in its ability to overcome certain resistance mechanisms that limit the efficacy of other androgen receptor antagonists. Its structure allows for a high binding affinity to the androgen receptor, making it a potent inhibitor of androgen receptor signaling. Additionally, this compound has shown efficacy in preclinical models of castration-resistant prostate cancer, highlighting its potential as a valuable therapeutic agent .
Eigenschaften
Molekularformel |
C22H17ClFN5O2S |
|---|---|
Molekulargewicht |
469.9 g/mol |
IUPAC-Name |
2-chloro-4-[3-(2-ethyl-9-fluoro-4-oxopyrido[1,2-a]pyrimidin-7-yl)-4,4-dimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl]benzonitrile |
InChI |
InChI=1S/C22H17ClFN5O2S/c1-4-13-7-18(30)27-11-15(9-17(24)19(27)26-13)29-21(32)28(20(31)22(29,2)3)14-6-5-12(10-25)16(23)8-14/h5-9,11H,4H2,1-3H3 |
InChI-Schlüssel |
PPFZIPUXQJGMQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=O)N2C=C(C=C(C2=N1)F)N3C(=S)N(C(=O)C3(C)C)C4=CC(=C(C=C4)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


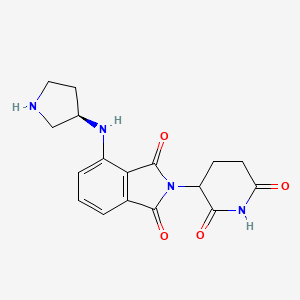
![Tert-butyl 3-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]propanoate](/img/structure/B12426522.png)
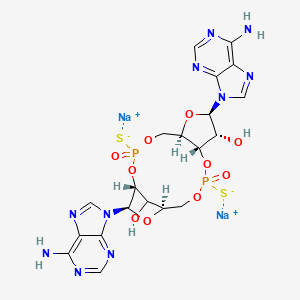
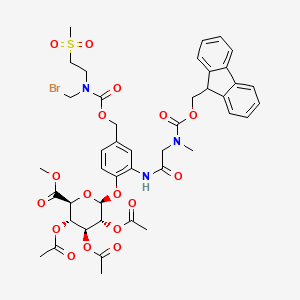
![sodium;[(3R,4R,5R,6S)-6-[[(2S,4S,5R,6S,13R,16S,18R)-4-acetyloxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-1(20)-en-16-yl]oxy]-5-[(2R,3S,4R,5R,6S)-5-[(2R,3S,4R,5S)-4-[(2R,3S,5S,6S)-3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-methyl-3-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxyoxan-3-yl] sulfate](/img/structure/B12426543.png)
![N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-[ethyl(propan-2-yl)amino]-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide](/img/structure/B12426555.png)
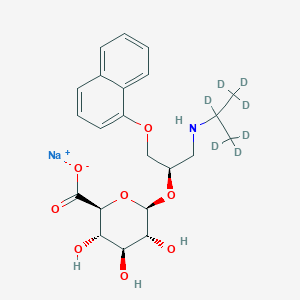
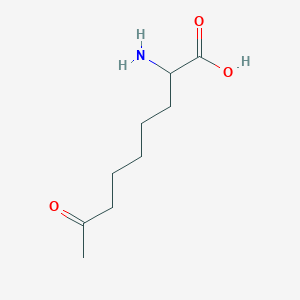

![(2S)-2-[[(2S)-2-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid](/img/structure/B12426587.png)

